N-(4-chlorophenyl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(4-chlorophenyl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a methylsulfanylphenyl group attached to an imidazo[1,2-a]pyridine core. Compounds in this family are known for their diverse biological activities and are often used as pharmacodynamic backbones in various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene, followed by functionalization at the C-3 position . Another approach involves the use of sodium sulfinates in dimethylacetamide (DMA) and water, catalyzed by iron(III) chloride (FeCl3), to achieve sulfonylmethylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-chlorophenyl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit cyclooxygenase-2 (COX-2) by fitting into the enzyme’s active site, thereby reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine: Known for its COX-2 inhibitory activity.
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: Exhibits anti-tuberculosis activity.
Uniqueness
N-(4-chlorophenyl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18ClN3S |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-methyl-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H18ClN3S/c1-14-11-12-25-19(13-14)24-20(15-3-9-18(26-2)10-4-15)21(25)23-17-7-5-16(22)6-8-17/h3-13,23H,1-2H3 |
InChI Key |
PLILRJKHEXNJMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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